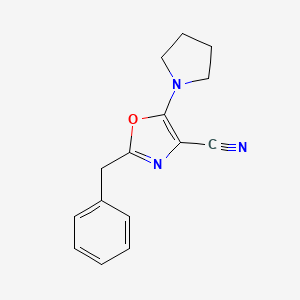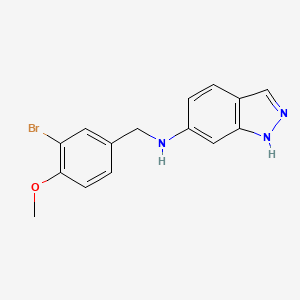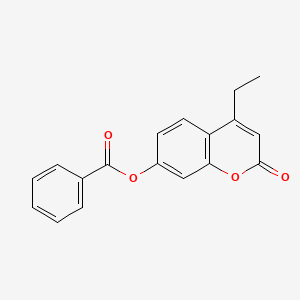
3-allyl-1-(4-methylphenyl)-2-thioxo-4-imidazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-allyl-1-(4-methylphenyl)-2-thioxo-4-imidazolidinone is a chemical compound that belongs to the class of imidazolidinones. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
Applications De Recherche Scientifique
3-allyl-1-(4-methylphenyl)-2-thioxo-4-imidazolidinone has been extensively studied for its potential applications in medicine. It has been shown to possess antimicrobial, antifungal, and antiviral properties. It has also been found to exhibit anticancer activity by inducing apoptosis in cancer cells. Moreover, it has been investigated for its potential use as an anti-inflammatory agent.
Mécanisme D'action
The mechanism of action of 3-allyl-1-(4-methylphenyl)-2-thioxo-4-imidazolidinone is not fully understood. However, studies have suggested that it may exert its biological effects by inhibiting enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It may also act by inducing oxidative stress and disrupting cellular signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 3-allyl-1-(4-methylphenyl)-2-thioxo-4-imidazolidinone can affect various biochemical and physiological processes in the body. It has been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes. It has also been shown to possess antiviral activity by inhibiting viral replication. Moreover, it has been found to induce apoptosis in cancer cells by activating caspase enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-allyl-1-(4-methylphenyl)-2-thioxo-4-imidazolidinone in lab experiments is its broad-spectrum antimicrobial activity. It can be used to study the effects of antimicrobial agents on various microorganisms. However, its limitations include its low solubility in water, which can make it difficult to work with in aqueous solutions. Moreover, its potential toxicity at high concentrations may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-allyl-1-(4-methylphenyl)-2-thioxo-4-imidazolidinone. One area of research could be the development of new synthetic methods to improve the yield and purity of the compound. Another area of research could be the investigation of its potential use as an anti-inflammatory agent in the treatment of inflammatory diseases such as arthritis. Moreover, its potential use as an anticancer agent could be further explored by studying its effects on different types of cancer cells. Finally, its potential use in agriculture as a natural pesticide could be investigated further.
Conclusion:
In conclusion, 3-allyl-1-(4-methylphenyl)-2-thioxo-4-imidazolidinone is a chemical compound with potential applications in various fields such as medicine, agriculture, and material science. Its broad-spectrum antimicrobial activity, antiviral properties, and anticancer activity make it a promising candidate for further research. However, its limitations such as low solubility and potential toxicity at high concentrations must be taken into consideration. Future research in this field could lead to the development of new drugs and materials with improved properties and applications.
Méthodes De Synthèse
The synthesis of 3-allyl-1-(4-methylphenyl)-2-thioxo-4-imidazolidinone can be achieved through various methods. One of the most commonly used methods involves the reaction of 4-methylbenzyl isothiocyanate with allylamine in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with ethyl chloroformate to obtain the final product.
Propriétés
IUPAC Name |
1-(4-methylphenyl)-3-prop-2-enyl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-3-8-14-12(16)9-15(13(14)17)11-6-4-10(2)5-7-11/h3-7H,1,8-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAABQBLMMVPUQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(=O)N(C2=S)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-5,7-dimethyl-2-(phenoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5773547.png)
![N-[1-allyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]acetamide](/img/structure/B5773561.png)

![2-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5773571.png)
![N-[4-(dimethylamino)benzyl]-1H-1,2,4-triazol-5-amine](/img/structure/B5773579.png)





![4-[5-chloro-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone](/img/structure/B5773613.png)

![1-[(5-nitro-2-furyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5773629.png)
![2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol](/img/structure/B5773635.png)